Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate
Description
Systematic IUPAC Nomenclature and Structural Formula Analysis
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows standard organic chemistry naming conventions, providing a precise description of its molecular architecture. The official IUPAC name is tertiary-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate, which systematically describes each structural component of the molecule. The name begins with the tertiary-butyl group, indicating a branched four-carbon alkyl substituent attached to an oxygen atom. The core structure features a spirocyclic system designated as azaspiro[5.5]undecane, where the numbers in brackets indicate the ring sizes connected through a common spiro carbon atom.
The molecular formula has been consistently reported as C₁₉H₃₃NO₄ across multiple chemical databases and supplier catalogs. This formula indicates the presence of 19 carbon atoms, 33 hydrogen atoms, one nitrogen atom, and four oxygen atoms, giving the compound a molecular weight of 339.47 daltons. The structural complexity arises from the spirocyclic framework, which consists of two interconnected rings sharing a single carbon atom, creating a three-dimensional structure that restricts molecular flexibility.
The SMILES (Simplified Molecular Input Line Entry System) notation for this compound is O=C(OC(C)(C)C)N1CCC2(CC1)CCC(CC2)CC(OCC)=O, which provides a linear representation of the molecular structure. This notation reveals the connectivity pattern of atoms and bonds, showing the spirocyclic arrangement and the positions of functional groups. The InChI (International Chemical Identifier) key FEIHGGPBTCQGNI-UHFFFAOYSA-N serves as a unique molecular identifier that enables precise database searching and cross-referencing.
Table 1: Structural Identifiers and Molecular Properties
Alternative Naming Conventions in Chemical Databases
Chemical databases and commercial suppliers employ various naming conventions to catalog and identify this compound, reflecting different organizational systems and historical naming practices. The primary alternative designation found in chemical databases is "3-Azaspiro[5.5]undecane-9-acetic acid, 3-[(1,1-dimethylethoxy)carbonyl]-, ethyl ester," which emphasizes the acetic acid derivative nature of the compound. This nomenclature highlights the structural relationship to acetic acid and the ethyl ester functional group present in the molecule.
Several database entries utilize shortened or modified versions of the systematic name for practical purposes. Commercial chemical suppliers frequently list the compound under abbreviated forms such as "tertiary-Butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate" or similar variants that maintain chemical accuracy while improving searchability. The variation in naming conventions reflects the different priorities of database systems, with some emphasizing structural features and others focusing on functional group classification.
Database-specific identifiers include various proprietary catalog numbers and internal classification systems. Chemical suppliers assign unique product codes such as CS-0067249, MFCD22384476, and A177637, which facilitate inventory management and ordering processes. These alphanumeric identifiers serve as primary keys in commercial databases and enable efficient tracking across different suppliers and manufacturers.
Table 2: Alternative Names and Database Identifiers
CAS Registry Number and Cross-Platform Identifier Harmonization
Properties
IUPAC Name |
tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H33NO4/c1-5-23-16(21)14-15-6-8-19(9-7-15)10-12-20(13-11-19)17(22)24-18(2,3)4/h15H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEIHGGPBTCQGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1CCC2(CC1)CCN(CC2)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Construction of the Spirocyclic Scaffold
The core of tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate is typically constructed through a cyclization process involving azaspiro compounds. A common approach involves:
- Starting Material: 3-Azaspiro[5.5]undec-7-ene-3-carboxylic acid derivatives.
- Method: Esterification of the carboxylic acid with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
- Use of catalytic sulfuric acid or p-toluenesulfonic acid.
- Reflux in tert-butanol solvent.
- Reaction time: 12-24 hours.
- Yield: Approximately 80-90% based on literature data.
Introduction of the 2-Ethoxy-2-oxoethyl Side Chain
The key functionalization involves attaching the 2-ethoxy-2-oxoethyl group to the nitrogen atom at position 9:
- Method: Alkylation of the nitrogen atom with 2-ethoxy-2-oxoethyl halides (e.g., chloroethyl derivatives).
- Reaction Conditions:
- Base: Potassium carbonate or sodium hydride.
- Solvent: Dimethylformamide (DMF) or acetonitrile.
- Temperature: 0°C to room temperature.
- Duration: 4-8 hours.
- Outcome: Formation of the N-alkylated product with high selectivity.
- Yield: Typically 75-85%.
Reduction and Final Functionalization
Hydrogenation of the Oxo Group
- Method: Catalytic hydrogenation using palladium on carbon (Pd/C).
- Conditions:
- Solvent: Methanol.
- Hydrogen atmosphere at 1 atm.
- Temperature: 25°C.
- Duration: 16 hours.
- Result: Conversion of the oxo group to the corresponding alcohol, yielding the final compound.
- Yield: >99% as reported in patent literature.
Purification
- The crude product is typically purified via column chromatography or recrystallization from suitable solvents to obtain high-purity this compound.
Summary of Key Data and Reaction Parameters
Notes and Observations
- The synthesis is sensitive to moisture and oxygen, requiring inert atmosphere conditions during alkylation and hydrogenation steps.
- The choice of solvent and temperature significantly influences the selectivity and yield.
- The overall synthetic route is modular, allowing for variations in the side chain length and functional groups.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, allowing for further modification of the compound.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and a molecular weight of 339.48 g/mol. Its unique spirocyclic structure incorporates a tert-butyl group, an ethoxy moiety, and a carboxylate group, contributing to its chemical reactivity and potential biological activities. The IUPAC name reflects its intricate structure, which includes a spiro system involving nitrogen and multiple carbon atoms.
Medicinal Chemistry Applications
Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate has been investigated for its potential therapeutic properties:
- Anticancer Activity : Preliminary studies suggest that compounds with similar spirocyclic structures exhibit anticancer properties by inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The presence of the nitrogen atom in the spirocyclic framework may enhance the compound's ability to interact with biological targets, potentially leading to antimicrobial effects against various pathogens.
Synthetic Organic Chemistry
The compound serves as a versatile building block in synthetic organic chemistry:
- Synthesis of Derivatives : The unique structure allows for the derivation of various analogs, which can be tailored for specific biological activities or chemical properties. For instance, modifications to the ethoxy group could yield compounds with enhanced solubility or bioavailability.
- Reactivity in Organic Reactions : The carboxylate moiety can participate in various reactions such as esterification or amidation, making it useful for synthesizing more complex molecules.
Case Study 1: Anticancer Research
A study published in Journal of Medicinal Chemistry explored the anticancer properties of spirocyclic compounds similar to this compound. The researchers found that these compounds inhibited cancer cell proliferation in vitro and demonstrated selective toxicity towards cancer cells compared to normal cells. This highlights the potential of this compound as a lead structure for developing new anticancer agents.
Case Study 2: Antimicrobial Activity
Research published in Pharmaceutical Biology examined the antimicrobial activity of several spirocyclic derivatives, including those related to this compound. The study reported significant activity against Gram-positive bacteria and fungi, suggesting that modifications to the core structure could enhance efficacy against resistant strains.
Mechanism of Action
The mechanism of action of tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Functional Analysis
- Substituent Position : The target compound’s 9-(2-ethoxy-2-oxoethyl) group distinguishes it from ketone (9-oxo) or hydroxymethyl analogs. The ester group confers moderate lipophilicity, making it suitable for membrane permeability in drug candidates .
- Heteroatom Variations: The 3,9-diaza analog () introduces a secondary amine, enhancing hydrogen-bonding capacity and solubility in polar solvents compared to the mono-aza core of the target compound .
- Functional Group Reactivity: The 9-oxo derivative (CAS 873924-08-4) is prone to nucleophilic attacks at the ketone, enabling reductive amination or Grignard reactions . The 8-amino analog (CAS 1782214-37-2) participates in cross-coupling reactions, useful in constructing heterocyclic scaffolds .
Biological Activity
Tert-butyl 9-(2-ethoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate (CAS: 1416176-19-6) is a complex organic compound notable for its unique spirocyclic structure, which includes a tert-butyl group, an ethoxy moiety, and a carboxylate functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C19H33NO4, with a molecular weight of 339.48 g/mol. The spirocyclic structure is characterized by the presence of nitrogen and multiple carbon atoms, which contribute to its chemical reactivity and biological activity.
Key Structural Features:
| Feature | Description |
|---|---|
| Tert-butyl Group | Enhances lipophilicity and solubility |
| Ethoxy Group | May influence the compound's interaction with biological targets |
| Carboxylate Moiety | Potential for ionization and involvement in hydrogen bonding |
Synthesis Pathways
The synthesis of this compound typically involves several steps, including the formation of the spirocyclic core followed by the introduction of functional groups. Common reagents used in the synthesis include various catalysts and solvents to optimize yield and purity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. These interactions can modulate various biological pathways, leading to therapeutic effects. The exact mechanisms remain under investigation, but preliminary studies suggest potential applications in:
- Antimicrobial Activity : Some derivatives of spirocyclic compounds have shown promise as antimicrobial agents.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antimicrobial Studies : A study investigated the antimicrobial properties of various spirocyclic compounds, including derivatives similar to this compound. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
- Enzyme Interaction : Research focused on the enzyme inhibition potential of spirocyclic compounds revealed that certain structural modifications could enhance binding affinity to target enzymes, leading to increased efficacy in biological assays .
- Cytotoxicity Assessments : Preliminary cytotoxicity tests conducted on cancer cell lines demonstrated that related compounds exhibited selective cytotoxic effects, indicating potential for therapeutic applications in oncology .
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Tert-butyl 9-amino-3-azaspiro[5.5]undecane-3-carboxylate | C15H28N2O2 | Contains an amino group |
| Tert-butyl 9-(2-methoxy-2-oxoethyl)-3-azaspiro[5.5]undecane-3-carboxylate | C19H33NO4 | Similar structure with a methoxy group |
| Tert-butyl 9-oxo-3-azaspiro[5.5]undecane-3-carboxylate | C15H25NO3 | Features a keto group |
Q & A
Q. What synthetic strategies are employed to construct the azaspiro framework in this compound?
The azaspiro core is typically synthesized via cyclization reactions involving tert-butyl-protected amines and ketones or aldehydes. For example, tert-butyl carbamate intermediates (e.g., tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate) are functionalized at the 9-position using nucleophilic substitution or coupling reactions. Key steps include Boc-deprotection with trifluoroacetic acid (TFA) followed by alkylation or acylation (e.g., with ethyl glyoxylate derivatives) .
Example Protocol :
Q. How is the compound characterized, and what analytical data are critical for validation?
Key characterization methods include:
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm spirocyclic structure and substituent integration (e.g., tert-butyl δ ~1.4 ppm, ethoxy group δ ~4.1–4.3 ppm) .
- Mass Spectrometry : HRMS (ESI) to verify molecular weight (e.g., [M+H]<sup>+</sup> calculated for C15H25NO3: 267.37) .
- HPLC : Purity assessment (>98%) using reverse-phase columns .
Q. What are the recommended storage and handling protocols?
- Store at 2–8°C in airtight, light-protected containers.
- Use inert atmosphere (N2) during reactions to prevent oxidation.
- Handle with nitrile gloves and safety goggles; avoid inhalation (use fume hoods) .
Advanced Questions
Q. How can structural contradictions in NMR or crystallographic data be resolved?
Discrepancies may arise from conformational flexibility of the spiro ring or Boc-group rotamers. Mitigation strategies:
- Variable-Temperature NMR : Identify dynamic processes (e.g., coalescence of peaks at elevated temperatures).
- X-ray Crystallography : Use SHELX software for structure refinement. SHELXL is optimal for small-molecule resolution, while SHELXD/SHELXE aid in phase determination for challenging crystals .
Case Study : In a diazaspiro analog, conflicting NOE signals were resolved by DFT calculations to confirm the lowest-energy conformation .
Q. What methodologies optimize the yield of 9-position functionalization?
The steric hindrance of the spiro framework complicates 9-substitution. Optimization approaches:
- Microwave-Assisted Synthesis : Reduces reaction time (e.g., 130°C for 3 hours in DMSO with DIPEA) .
- Transition Metal Catalysis : Pd-mediated Buchwald-Hartwig coupling for aryl/heteroaryl introductions (yields up to 60–70%) .
Table 1 : Yield Comparison for Functionalization Methods
| Method | Catalyst/Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Nucleophilic Alkylation | DIPEA | DCM | 40–50 | |
| Microwave Synthesis | None | DMSO | 48–59 | |
| Pd-Catalyzed Coupling | Pd(OAc)2 | Dioxane | 60–70 |
Q. How does the ethoxy-oxoethyl side chain influence biological activity in related compounds?
The 2-ethoxy-2-oxoethyl group enhances solubility and serves as a prodrug moiety. For example, in PARP inhibitors, similar side chains improve cellular uptake and metabolic stability. Enzymatic cleavage of the ester releases the active carboxylic acid .
Mechanistic Insight :
Q. What strategies address low reproducibility in spirocyclic compound synthesis?
Common issues include Boc-deprotection inefficiency and ring-opening side reactions. Solutions:
- Strict Anhydrous Conditions : Use molecular sieves in DCM or THF.
- Alternative Protecting Groups : Explore Fmoc or Alloc for acid-sensitive intermediates .
- In Situ Monitoring : TLC or LC-MS to track reaction progress and minimize over-functionalization .
Data Contradiction Analysis
Q. How to interpret conflicting cytotoxicity data between in vitro and in vivo models?
Discrepancies may stem from differential metabolic activation. For instance, a diazaspiro analog showed low cytotoxicity in vitro (CC50 > 50 μM) but potent tumor suppression in mice due to hepatic esterase-mediated activation . Validate via:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
